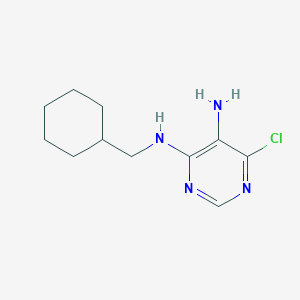

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

概要

説明

“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .科学的研究の応用

Organic Building Blocks

This compound is used as an organic building block in the synthesis of various complex molecules . It’s a bromo silyl ether, which can be used to introduce propanol functionality to many pharmaceuticals .

Alkylating Agent

It can be used as an alkylating agent in the synthesis of various compounds . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom in a compound with an alkyl group, which can significantly alter the properties of the compound.

Synthesis of Tetrahydrotriazolopyridine

The compound has been used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an S N 2 reaction followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

Medicinal Chemistry

Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system .

Construction of Bicyclic Fused Triazolium Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

Synthesis of Other Complex Molecules

The compound is also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These are complex molecules with potential applications in various fields, including medicinal chemistry.

作用機序

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

将来の方向性

特性

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | |

CAS RN |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)